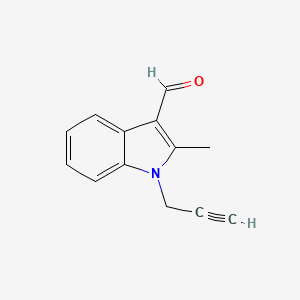

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

Description

Chemical Identity and Nomenclature

This compound exhibits a complex molecular architecture that integrates multiple functional elements within the indole heterocyclic framework. The compound possesses the molecular formula C₁₃H₁₁NO and maintains a molecular weight of 197.237 daltons, characteristics that position it within the medium-sized organic molecule category suitable for diverse chemical transformations. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-methyl-1-(2-propynyl)-1H-indole-3-carbaldehyde, reflecting the systematic approach to naming complex heterocyclic structures. Alternative nomenclature variations include 2-methyl-1-prop-2-yn-1-yl-1H-indole-3-carbaldehyde and 2-methyl-1-prop-2-ynylindole-3-carbaldehyde, demonstrating the flexibility inherent in chemical naming conventions for compounds containing multiple functional groups.

The molecular structure incorporates several distinct chemical entities that contribute to its overall reactivity profile and potential applications. The indole core structure provides the fundamental aromatic heterocyclic framework, consisting of a benzene ring fused to a pyrrole ring, which serves as the primary structural foundation. Positioned at the 2-carbon of the indole ring, a methyl substituent introduces steric and electronic effects that influence molecular conformation and reactivity patterns. The nitrogen atom at position 1 bears a propargyl substituent, specifically a prop-2-yn-1-yl group, which introduces alkyne functionality known for its distinctive reactivity in cycloaddition reactions, metal coordination, and various organic transformations. The aldehyde functional group at position 3 represents a highly reactive electrophilic center capable of participating in nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations.

The International Chemical Identifier system provides a standardized representation of the molecular structure through the InChI code: 1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3. This notation system enables precise communication of molecular structure across different chemical databases and computational platforms. The corresponding InChI Key, IXEINIMITYPXLQ-UHFFFAOYSA-N, serves as a unique molecular identifier that facilitates database searches and chemical information retrieval. The compound maintains a monoisotopic mass of 197.084064 daltons, providing precise mass spectral identification capabilities essential for analytical chemistry applications.

Physical property data indicates that this compound exists as a solid at room temperature, consistent with the molecular weight and intermolecular interactions expected for substituted indole derivatives. The compound demonstrates moderate stability under standard storage conditions, though specific storage requirements vary depending on intended applications and purity specifications. Commercial availability typically ranges from 95% to 99% purity, with various suppliers offering quantities from 250 milligrams to multiple grams for research applications.

Historical Development in Indole Chemistry

The historical trajectory of indole chemistry provides essential context for understanding the significance of complex derivatives like this compound within the broader evolution of heterocyclic chemistry. Indole chemistry originated in the mid-nineteenth century through investigations of the indigo dye, establishing the foundation for subsequent discoveries in heterocyclic science. The seminal work of Adolf von Baeyer in 1866 marked a crucial milestone when he successfully isolated indole through zinc dust reduction of oxindole, providing the first systematic approach to indole synthesis and structural characterization. This breakthrough established indole as a fundamental building block in organic chemistry and initiated extensive research into its derivatives and synthetic applications.

The transition from simple indole to more complex derivatives followed systematic developments in synthetic methodology throughout the late nineteenth and early twentieth centuries. The Fischer Indole Synthesis, developed by Emil Fischer and F. Jourdan in 1883, represented a revolutionary advancement that enabled reliable preparation of substituted indoles through condensation of phenylhydrazines with carbonyl compounds under acidic conditions. This methodology established the precedent for creating complex indole derivatives by introducing various substituents through carefully designed synthetic sequences. The Fischer synthesis became the foundation for modern indole chemistry, demonstrating that systematic modification of the indole core could yield compounds with diverse functional properties.

Subsequent developments in indole chemistry during the twentieth century expanded the scope of accessible derivatives through introduction of novel synthetic strategies. The recognition that indole derivatives possessed significant biological activities, particularly as components of important alkaloids including tryptophan and various plant hormones, motivated intensive research into synthetic methods for complex indole structures. The development of additional synthetic approaches, including the Reissert synthesis, Bartoli synthesis, and Larock synthesis, provided chemists with diverse tools for constructing indole derivatives with specific substitution patterns. These methodological advances enabled the preparation of compounds like this compound, which incorporate multiple functional groups requiring sophisticated synthetic planning.

The emergence of indole alkaloid research significantly influenced the development of complex indole derivatives during the mid-twentieth century. The discovery that numerous natural products, including strychnine, reserpine, and various psychoactive compounds, contained indole structural elements demonstrated the importance of this heterocyclic system in biological processes. The first indole alkaloid, strychnine, was isolated by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818, though its complete structural characterization required more than a century of additional research. These discoveries established indole as a privileged scaffold in medicinal chemistry and motivated the development of synthetic methods capable of accessing complex indole derivatives with precise substitution patterns.

Contemporary developments in indole chemistry reflect the integration of modern synthetic methodology with traditional heterocyclic chemistry principles. The application of metal-catalyzed reactions, including palladium-catalyzed coupling processes and C-H activation methodology, has revolutionized the accessibility of complex indole derivatives. These advances enable the preparation of compounds featuring challenging substitution patterns, such as the propargyl and aldehyde functionalities present in this compound. The development of environmentally conscious synthetic approaches, including continuous-flow processes and green chemistry principles, represents current trends in indole derivative synthesis that balance efficiency with sustainability considerations.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1866 | Baeyer isolation of indole | First systematic indole synthesis |

| 1883 | Fischer Indole Synthesis | Reliable method for substituted indoles |

| 1818-1947 | Alkaloid discoveries | Recognition of biological importance |

| 1960s-1980s | Alternative synthesis methods | Expanded synthetic accessibility |

| 2000s-present | Modern catalytic methods | Advanced derivative preparation |

Position in Heterocyclic Compound Research

This compound occupies a significant position within the expansive field of heterocyclic compound research, representing the convergence of traditional indole chemistry with contemporary synthetic innovation. Heterocyclic compounds constitute one of the most important classes of organic molecules, characterized by their presence of heteroatoms within cyclic structures that impart unique electronic properties and reactivity patterns. The incorporation of nitrogen, oxygen, and other heteroatoms within ring systems creates distinctive physicochemical properties that have made heterocycles indispensable in pharmaceutical development, materials science, and synthetic chemistry. Within this broad category, indole derivatives occupy a particularly prominent position due to their prevalence in natural products and their demonstrated utility as pharmaceutical scaffolds.

The structural complexity of this compound exemplifies current trends in heterocyclic research that emphasize the development of multifunctional molecules capable of diverse chemical transformations. Contemporary heterocyclic chemistry increasingly focuses on compounds that integrate multiple reactive sites within single molecular frameworks, enabling access to complex synthetic targets through efficient synthetic sequences. The presence of alkyne functionality in the propargyl substituent provides opportunities for cycloaddition reactions, metal coordination, and various coupling processes that expand the synthetic utility of the compound. Simultaneously, the aldehyde functionality offers complementary reactivity through nucleophilic addition processes, condensation reactions, and oxidation-reduction transformations.

Research investigations into indole derivatives have demonstrated their exceptional versatility as pharmaceutical scaffolds, with studies indicating that indole-containing compounds exhibit diverse biological activities including antiviral, anti-inflammatory, anticancer, antimicrobial, antidiabetic, and antimalarial properties. These broad pharmacological profiles result from the indole scaffold's ability to interact with multiple biological targets through various molecular recognition mechanisms. The aromatic heterocyclic structure enables π-π stacking interactions with aromatic amino acid residues in proteins, while the nitrogen atom can participate in hydrogen bonding and coordinate with metal centers in enzymatic active sites. The additional functional groups present in this compound provide supplementary interaction sites that may enhance binding specificity and potency in biological systems.

The significance of indole derivatives in drug discovery extends beyond their direct therapeutic applications to encompass their role as synthetic intermediates and molecular probes for biological research. The structural features present in this compound position it as a valuable synthetic intermediate for accessing more complex molecular architectures through subsequent chemical transformations. The aldehyde functionality serves as a particularly versatile handle for further elaboration through condensation reactions with amines, alcohols, and other nucleophiles. The alkyne group in the propargyl substituent enables participation in click chemistry reactions, metal-catalyzed coupling processes, and cycloaddition reactions that can generate diverse molecular frameworks.

Current research trends in heterocyclic chemistry emphasize the development of compounds that address contemporary challenges in drug discovery, including drug resistance, selectivity, and bioavailability. The increasing prevalence of drug-resistant pathogens has motivated research into novel heterocyclic scaffolds that can overcome existing resistance mechanisms through alternative modes of action. Indole derivatives have shown particular promise in addressing tuberculosis drug resistance, with several indole-based compounds currently undergoing clinical evaluation for treatment of drug-resistant tuberculosis strains. The structural complexity of compounds like this compound provides opportunities for developing selective therapeutic agents that can distinguish between host and pathogen targets through precise molecular recognition.

The integration of computational chemistry and structure-based drug design has significantly enhanced the strategic importance of complex indole derivatives in contemporary research. Advanced molecular modeling techniques enable prediction of binding interactions and optimization of molecular properties prior to synthesis, accelerating the drug discovery process. The structural features present in this compound provide multiple sites for computational analysis and optimization, supporting rational design approaches to therapeutic development. The availability of extensive structural databases and computational tools has transformed heterocyclic chemistry from an empirical science to a more predictive discipline capable of designing compounds with predetermined properties.

| Research Area | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Drug scaffold design | Broad biological activity profiles |

| Synthetic Chemistry | Intermediate for complex molecules | Multiple reactive functional groups |

| Materials Science | Functional organic materials | Electronic and optical properties |

| Computational Chemistry | Molecular modeling studies | Structure-activity relationship analysis |

| Chemical Biology | Molecular probe development | Selective biological target interaction |

Properties

IUPAC Name |

2-methyl-1-prop-2-ynylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEINIMITYPXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC#C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359281 | |

| Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842973-82-4 | |

| Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities. The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given that indole derivatives have diverse biological activities, it can be inferred that this compound may also have a wide range of effects at the molecular and cellular levels.

Biological Activity

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a notable compound in the indole family, characterized by its unique structure that includes a methyl group and a prop-2-ynyl group attached to the indole ring, along with an aldehyde functional group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₃H₁₁NO

- Molar Mass : 197.23 g/mol

- CAS Number : 842973-82-4

Biological Activity Overview

Indole derivatives, including this compound, exhibit a wide range of biological activities, such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These properties are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

The mechanism of action for this compound is primarily through its binding affinity to multiple receptors. This interaction leads to changes in cellular signaling pathways, which can result in therapeutic effects against various diseases. The compound's structural features facilitate these interactions, enhancing its potential as a lead compound for drug development .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, screening against 60 different cancer cell lines revealed significant cytotoxicity at concentrations around 10 µM. Notably, certain derivatives showed selective activity against leukemia and melanoma cell lines .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to established antibiotics. In particular, it demonstrated significant activity against Staphylococcus aureus strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Propyne-Indole Carbaldehyde | C₁₂H₉NO | Lacks methyl substitution at position 2 |

| 5-Methylindole | C₉H₉N | Simple methyl substitution without aldehyde |

| Indole Carboxaldehyde | C₉H₇NO | Contains a carboxylic acid instead of aldehyde |

| 5-Bromoindole | C₉H₈BrN | Halogen substitution instead of alkyne |

The presence of both alkyne and aldehyde functionalities within the indole framework of 2-Methyl-1-prop-2-yinyl-1H-indole-3-carbaldehyde contributes to its diverse reactivity and biological activity not found in simpler analogs.

Case Studies

Several case studies highlight the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Efficacy :

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a subject of interest in pharmacological research:

- Antiviral Activity : Studies have indicated that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Properties : Cytotoxicity assays show significant activity against various cancer cell lines, including leukemia and melanoma, with effective concentrations around 10 µM. This suggests potential as an anticancer agent.

- Antimicrobial Effects : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations comparable to established antibiotics.

- Anti-inflammatory and Antidiabetic Activities : Preliminary research indicates that this compound may modulate inflammatory pathways and exhibit antidiabetic properties through interactions with specific cellular receptors.

Synthetic Methodologies

The synthesis of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde can be achieved through various methods, often utilizing advanced catalytic techniques:

- Gold-Catalyzed Cycloisomerizations : This method allows for the formation of complex indole derivatives through the cyclization of alkynes in the presence of gold catalysts.

- Microwave-Assisted Synthesis : The application of microwave energy in organic synthesis has been shown to enhance reaction rates and yields for the production of this compound, making it a valuable approach for large-scale synthesis.

- Multicomponent Reactions (MCRs) : Recent studies have highlighted the use of MCRs to synthesize indole derivatives efficiently. These reactions allow for the introduction of multiple functional groups in a single step, facilitating the development of diverse chemical libraries .

Cytotoxicity Against Cancer Cell Lines

In a significant study, this compound was screened against 60 different cancer cell lines, revealing selective cytotoxicity towards leukemia and melanoma cells. The mechanism is believed to involve apoptosis induction via receptor-mediated pathways.

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it possesses significant activity against MRSA, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde with structurally analogous indole derivatives, focusing on substituent variations, molecular features, and reported biological activities.

Table 1: Structural and Functional Comparison of Indole-3-carbaldehyde Derivatives

Key Analysis:

Substituent Diversity at Position 1: The propargyl group in the target compound contrasts with phenylsulfonyl () and phenyl () groups in analogs. The phenylsulfonyl substituent in 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde is associated with antibacterial and antifungal activities, likely due to enhanced electron-withdrawing effects and stability .

Functional Group Variations at Position 3 :

- The carbaldehyde group is conserved in most analogs, suggesting utility in forming Schiff bases or coordinating metal ions. In contrast, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile () replaces this with a carbonitrile group, which may alter hydrogen-bonding capacity and bioavailability .

Substituent Effects on Bioactivity: Methylsulfanyl () and 4-isopropylphenyl () groups introduce steric and electronic variations. Methyl at position 2 is common across analogs (), suggesting its role in stabilizing the indole core without steric hindrance.

Activities are inferred from structurally related molecules.

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

The initial step involves the formylation of indole at the C3 position using the Vilsmeier-Haack reaction. This method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a Vilsmeier reagent, which then reacts with the indole compound.

- Preparation of Vilsmeier Reagent : Anhydrous DMF is mixed with POCl₃ under controlled temperatures (0–5 °C) while stirring for 30–40 minutes.

- Addition of Indole : The indole derivative (e.g., 2-methylindole) is added dropwise to the Vilsmeier reagent, maintaining low temperatures to minimize side reactions.

- Reflux Reaction : The mixture is then allowed to react at room temperature for 1–2 hours, followed by reflux for 5–8 hours.

- Workup : After completion, the reaction mixture is cooled, and a saturated sodium carbonate solution is added to adjust the pH to 8–9, facilitating the precipitation of the product. The solid is filtered, dried, and recrystallized from suitable solvents (e.g., DMF/acetic acid mixtures) to obtain pure 3-indolecarbaldehyde.

N-Propargylation

The second step involves N-propargylation using propargyl bromide in the presence of a strong base such as sodium hydride (NaH).

- Deprotonation : Sodium hydride deprotonates the nitrogen atom of the indole, creating a nucleophilic site.

- Nucleophilic Substitution : Propargyl bromide is then introduced into the reaction mixture under an inert atmosphere to prevent oxidation or moisture interference.

- Reaction Optimization : The reaction conditions are optimized by controlling temperature (typically between 0–25 °C) and ensuring an inert atmosphere.

- Purification : Following completion, purification can be achieved through recrystallization or chromatography to isolate pure this compound.

Characterization and Validation

Post-synthesis characterization of this compound is crucial for confirming its structure and purity.

Spectroscopic Techniques

Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : Proton NMR provides information on hydrogen environments, with aldehyde protons typically appearing around δ 9.8–10.2 ppm.

| Spectroscopic Technique | Observed Chemical Shift |

|---|---|

| Proton NMR | δ ~9.8–10.2 ppm (aldehyde) |

| Carbon NMR | Various shifts indicating carbon environments |

- Infrared Spectroscopy (IR) : The carbonyl stretch is observed around 1680–1700 cm⁻¹, confirming the presence of the aldehyde group.

| Functional Group | Wavenumber Range |

|---|---|

| Carbonyl | ~1680–1700 cm⁻¹ |

Mass Spectrometry

Mass spectrometry can provide molecular weight confirmation and fragmentation patterns consistent with expected structures.

Q & A

Q. What are the established synthetic routes for 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps: (1) formylation at the indole C3 position via Vilsmeier-Haack reaction using POCl₃ and DMF, and (2) N-propargylation using propargyl bromide in the presence of NaH/DMF. For example, sodium hydride deprotonates the indole nitrogen, enabling nucleophilic substitution with propargyl bromide. Reaction optimization includes temperature control (0–25°C) and inert atmosphere to prevent side reactions . Purification often employs recrystallization (e.g., DMF/acetic acid mixtures) or chromatography .

Q. How is structural validation performed post-synthesis?

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-III for visualization ensures precise bond lengths/angles and confirms stereochemistry .

- Spectroscopic techniques : H/C NMR confirms substituent integration and aldehyde proton resonance (~9.8–10.2 ppm). IR spectroscopy validates the carbonyl stretch (~1680–1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are relevant for this compound?

Initial screening includes:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Testing against kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

- Reaction conditions : Use continuous flow reactors to enhance mixing and heat transfer, reducing side products .

- Catalyst screening : Transition metals (e.g., CuI) may accelerate propargylation via click chemistry .

- Purification : Gradient column chromatography (hexane/ethyl acetate) or fractional recrystallization improves purity (>98%) .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformational stability .

- Dynamic effects : Variable-temperature NMR detects rotameric equilibria that may obscure spectral interpretation .

- Computational modeling : DFT calculations (e.g., Gaussian) simulate NMR chemical shifts and optimize crystal packing .

Q. What computational strategies predict structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., tubulin for anticancer activity) .

- QSAR modeling : Use descriptors like Hammett constants or logP to correlate substituent effects with bioactivity .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. How to address batch-to-batch variability in biological assay results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.